

how to use "Tubulin inhibitor 19" in cell culture experiments

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Compound of Interest

Compound Name: *Tubulin inhibitor 19*

Cat. No.: *B12420734*

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Application Notes and Protocols for Tubulin Inhibitor 19

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Tubulin Inhibitor 19** in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing tubulin-targeting agents.

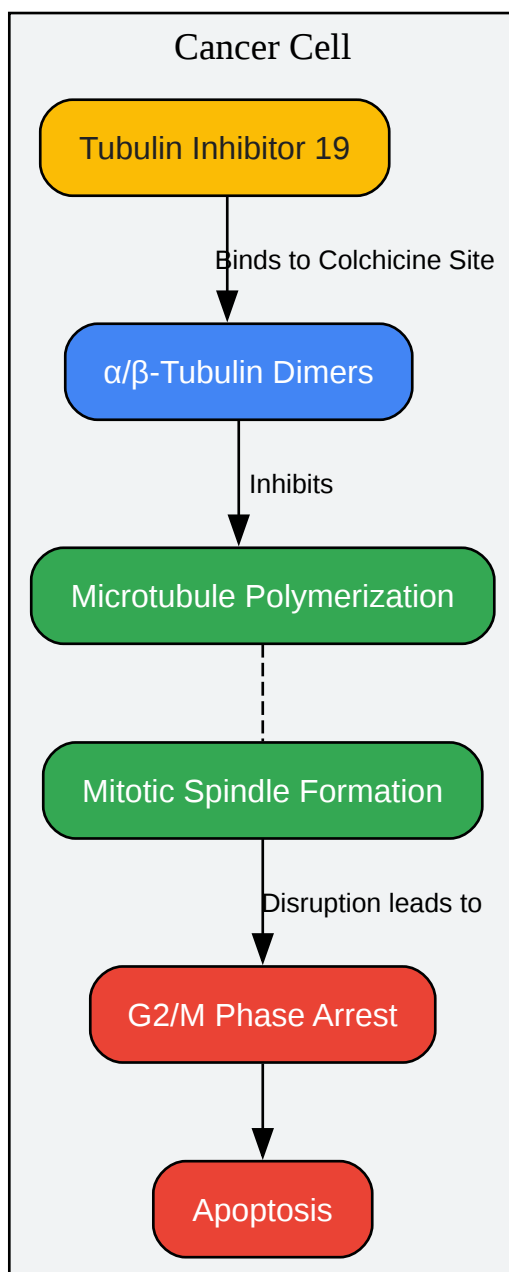
Product Information

Property	Value
Compound Name	Tubulin Polymerization Inhibitor (Representative)
CAS Number	1151995-69-5 (Example for a similar compound) [1]
Molecular Formula	C ₁₉ H ₁₉ NO ₅ (Example for a similar compound) [1]
Molecular Weight	341.36 g/mol (Example for a similar compound)
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted to avoid repeat freeze-thaw cycles. [2]

Mechanism of Action

Tubulin inhibitors are a class of compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[\[3\]](#) These agents typically bind to tubulin, the protein subunit of microtubules, and can be classified as either microtubule-stabilizing or -destabilizing agents.[\[3\]](#)

Tubulin Inhibitor 19 is a potent, cell-permeable anti-microtubule agent that functions by inhibiting tubulin polymerization. It is believed to bind to the colchicine binding site on β -tubulin, which leads to the disruption of microtubule formation.[\[4\]](#)[\[5\]](#) This interference with microtubule dynamics results in the arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Mechanism of action of **Tubulin Inhibitor 19**.

Biological Activity Data

The following table summarizes the reported biological activity of a representative tubulin polymerization inhibitor. Researchers should perform their own dose-response experiments to determine the potency of their specific **Tubulin Inhibitor 19** in their cell lines of interest.

Assay	Cell Line/Target	IC ₅₀ / GI ₅₀	Reference
Tubulin Polymerization Inhibition	Purified porcine brain tubulin	4.5 μ M	[2]
Anti-proliferative Activity	NCI-60 Human Tumor Cell Line Screen	GI ₅₀ <10 nM in 46 out of 53 cell lines	[2]
Anti-proliferative Activity	A549 (Lung Carcinoma)	IC ₅₀ of 2 μ M for a similar bis-indole derivative	[8]
Tubulin Polymerization Inhibition	Purified Tubulin	IC ₅₀ of 7.5 μ M for a similar bis-indole derivative	[8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **Tubulin Inhibitor 19** on the polymerization of purified tubulin. The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by fluorescence enhancement.[\[9\]](#)[\[10\]](#)[\[11\]](#)

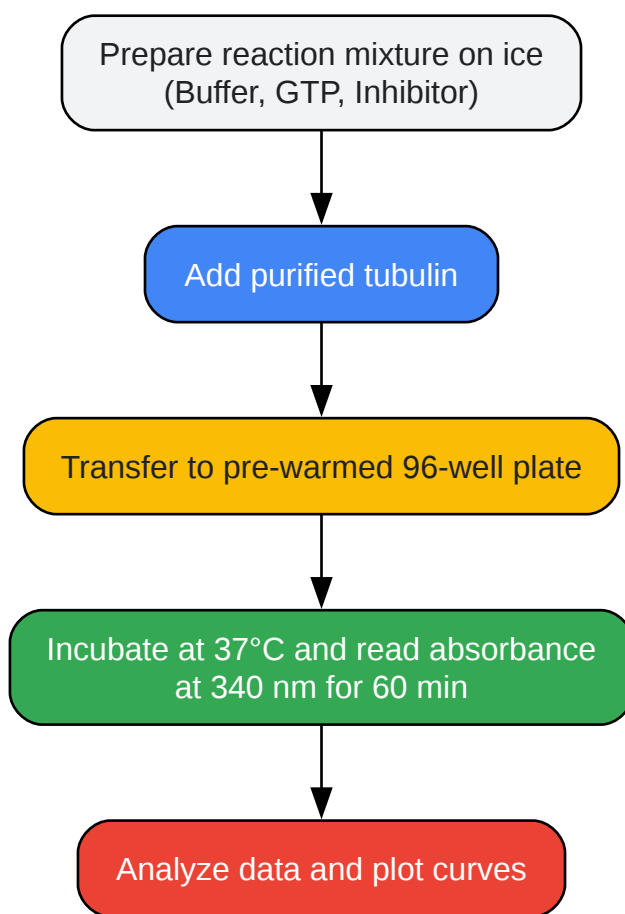
Materials:

- Purified tubulin (e.g., from bovine brain)
- G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
- GTP solution (10 mM)
- **Tubulin Inhibitor 19** stock solution (in DMSO)
- Positive control (e.g., Colchicine, Nocodazole)
- Negative control (DMSO)

- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
- 96-well plates (UV-transparent or black plates for fluorescence)

Protocol:

- Prepare the reaction mixture on ice: To the G-PEM buffer, add GTP to a final concentration of 1 mM.
- Add **Tubulin Inhibitor 19** at various concentrations to the reaction mixture. Include positive and negative controls.
- Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.[\[9\]](#)[\[10\]](#)
- Transfer the reaction mixtures to a pre-warmed 96-well plate.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes.[\[9\]](#)[\[12\]](#)
- Plot the absorbance against time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.[\[9\]](#)



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Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the cytotoxic effect of **Tubulin Inhibitor 19** on cancer cell lines.

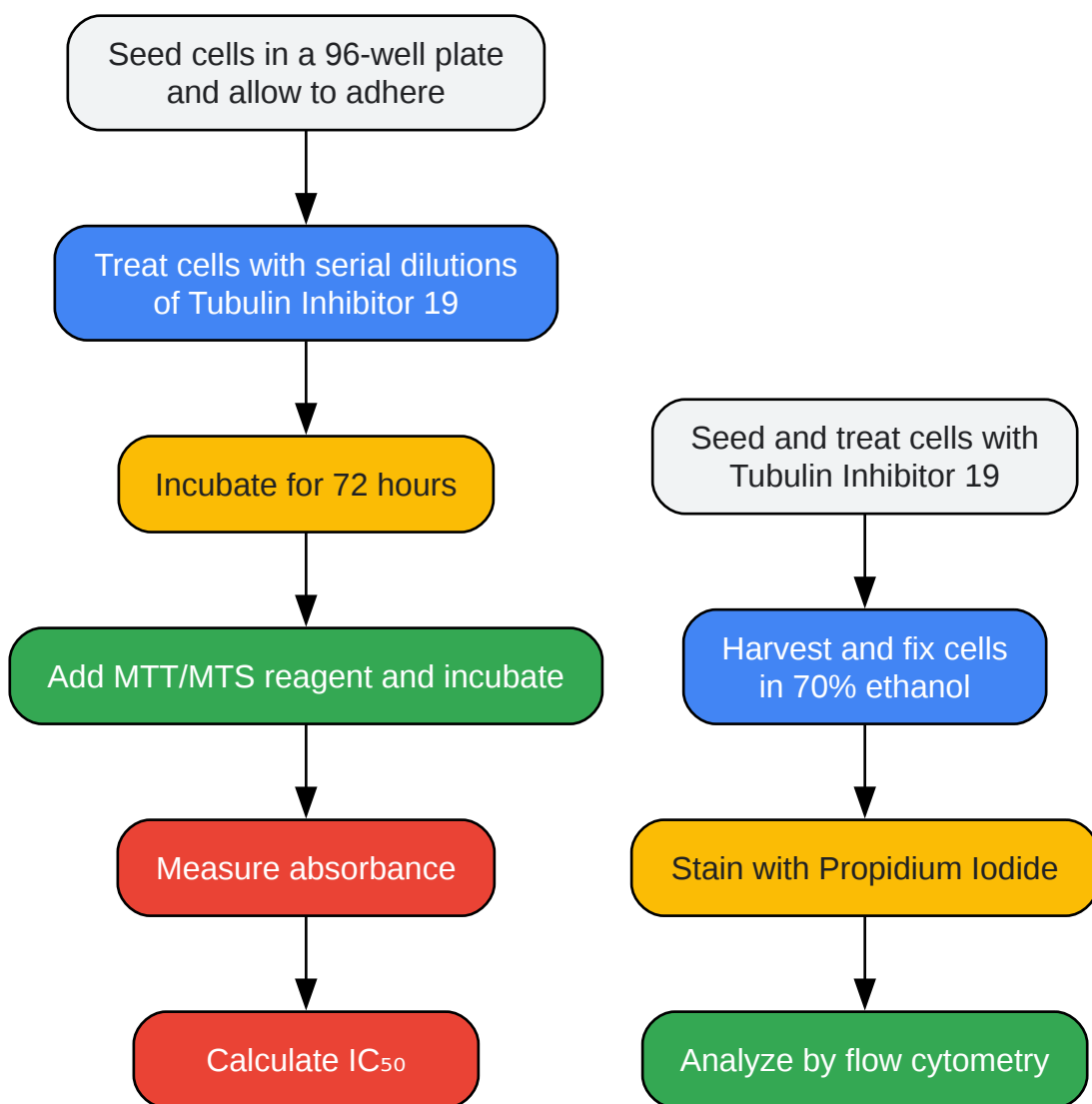
Materials:

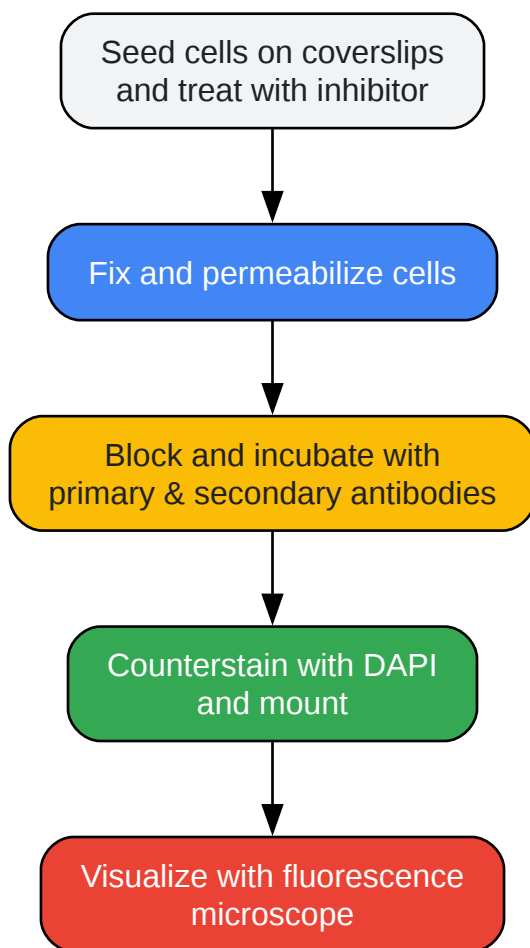
- Cancer cell line of interest
- Complete cell culture medium
- **Tubulin Inhibitor 19** stock solution (in DMSO)
- MTT or MTS reagent

- Solubilization solution (for MTT assay)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **Tubulin Inhibitor 19** in complete medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[\[13\]](#)
- Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
- If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.





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